Home > Products > Screening Compounds P27466 > MM-419447 (Linaclotide Metabolite)
MM-419447 (Linaclotide Metabolite) - 832118-08-8

MM-419447 (Linaclotide Metabolite)

Catalog Number: EVT-1487215
CAS Number: 832118-08-8
Molecular Formula: C50 H76 N14 O19 S6
Molecular Weight: 1369.61
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MM-419447 is a significant metabolite of linaclotide, a therapeutic peptide approved for the treatment of irritable bowel syndrome with constipation and chronic idiopathic constipation. Linaclotide functions as a potent agonist of guanylate cyclase C, leading to increased intracellular cyclic guanosine monophosphate levels, which in turn promotes fluid secretion and accelerates gastrointestinal transit. The conversion of linaclotide to MM-419447 occurs primarily in the small intestine, where the peptide undergoes proteolytic degradation after its disulfide bonds are reduced .

Source and Classification

MM-419447 is classified as a bioactive peptide and is derived from linaclotide through metabolic processes that occur after oral administration. It is characterized by its specific amino acid sequence: CCEYCCNPACTGC. This metabolite retains pharmacological activity and binds effectively to guanylate cyclase C receptors, contributing to the therapeutic effects associated with linaclotide .

Synthesis Analysis

The synthesis of MM-419447 is not typically performed directly; rather, it is formed through the metabolic breakdown of linaclotide in the gastrointestinal tract. Linaclotide itself is synthesized using solid-phase peptide synthesis techniques, particularly the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage to yield the final product . The metabolic pathway that converts linaclotide into MM-419447 includes reduction of disulfide bonds and subsequent proteolysis, which are critical for its formation in vivo .

Molecular Structure Analysis

The molecular structure of MM-419447 can be represented as follows:

CC1E2Y3CC4N5P6A7C8T9G10C\text{CC}^1\text{E}^2\text{Y}^3\text{CC}^4\text{N}^5\text{P}^6\text{A}^7\text{C}^8\text{T}^9\text{G}^10\text{C}

This sequence indicates a combination of cysteine-rich motifs that contribute to its stability and activity. The presence of multiple cysteine residues is crucial for maintaining structural integrity through disulfide bond formation during synthesis and metabolism .

Data

  • Molecular Formula: CCEYCCNPACTGC
  • Molecular Weight: Approximately 1,600 Da (exact value may vary based on specific modifications).
Chemical Reactions Analysis

The primary chemical reactions involving MM-419447 occur during its formation from linaclotide. These include:

  1. Reduction of Disulfide Bonds: In the small intestine, linaclotide's disulfide bonds are reduced by thiol-containing compounds, facilitating its conversion into MM-419447.
  2. Proteolytic Degradation: Following reduction, linaclotide undergoes proteolysis by intestinal enzymes, leading to the release of MM-419447 as an active metabolite .

These reactions are essential for the bioavailability and efficacy of MM-419447 as a therapeutic agent.

Mechanism of Action

MM-419447 acts primarily through its interaction with guanylate cyclase C receptors located on the surface of intestinal epithelial cells. Upon binding, it stimulates the production of cyclic guanosine monophosphate, which leads to:

  • Increased secretion of intestinal fluids.
  • Enhanced gastrointestinal motility.
  • Relief from symptoms associated with constipation.

This mechanism underscores the importance of MM-419447 in mediating the therapeutic effects originally attributed to linaclotide .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: MM-419447 is relatively stable under acidic conditions but can be susceptible to further degradation in alkaline environments.
  • pKa Values: Specific pKa values for ionizable groups within MM-419447 have not been extensively documented but are crucial for understanding its behavior in biological systems.

Relevant Data or Analyses

Applications

MM-419447 serves primarily as a pharmacologically active metabolite of linaclotide. Its applications include:

  1. Therapeutic Use: As an active component contributing to the effects of linaclotide in treating irritable bowel syndrome with constipation and chronic idiopathic constipation.
  2. Research Tool: Used in studies investigating gastrointestinal motility and fluid secretion mechanisms.
  3. Drug Development: Insights into its metabolic pathways may inform future peptide drug design aimed at enhancing gastrointestinal stability and therapeutic efficacy .

Properties

CAS Number

832118-08-8

Product Name

MM-419447 (Linaclotide Metabolite)

Molecular Formula

C50 H76 N14 O19 S6

Molecular Weight

1369.61

Synonyms

L-cysteinyl-L-cysteinyl-L-α-glutamyl-L-tyrosyl-L-cysteinyl-L-cysteinyl-L-asparaginyl-L-prolyl-L-alanyl-L-cysteinyl-L-threonylglycyl-L-cysteine; 132: PN: US20050020811 SEQID: 125 Claimed Sequence; 13: PN: WO2014151200 SEQID: 56 Claimed Protein; 44: PN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.